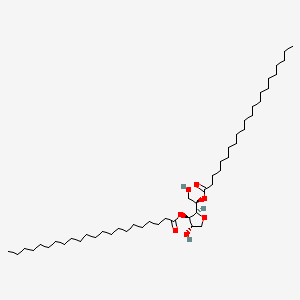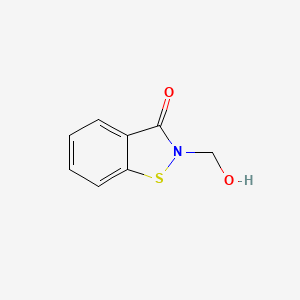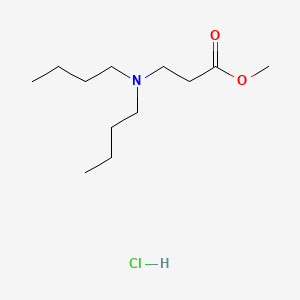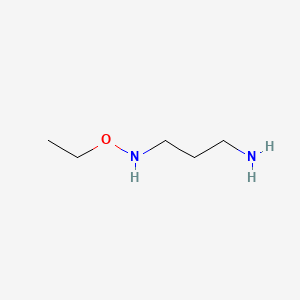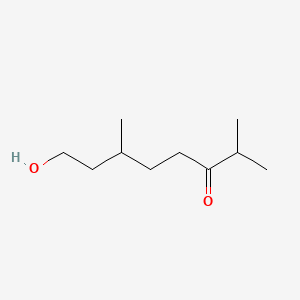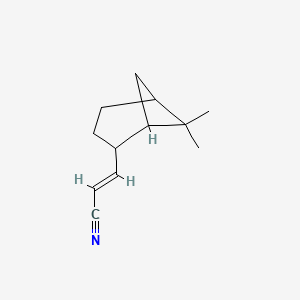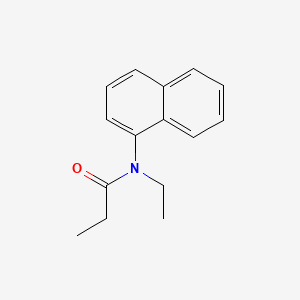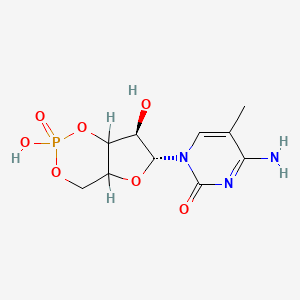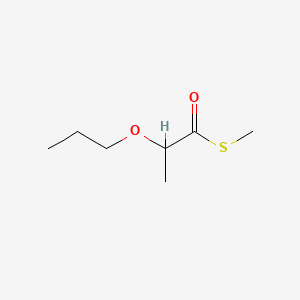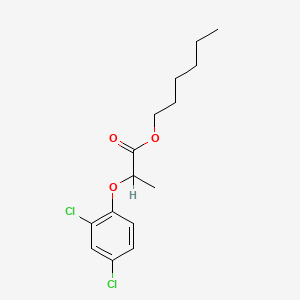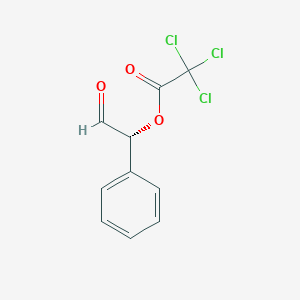
(R)-2-Chloro-2-oxo-1-phenylethyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Cloro-2-oxo-1-feniletil dicloroacetato es un compuesto orgánico que pertenece a la clase de dicloroacetatos. Se caracteriza por la presencia de un grupo fenilo, un grupo cloro y una porción de dicloroacetato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2-Cloro-2-oxo-1-feniletil dicloroacetato típicamente implica la reacción de (R)-2-cloro-2-oxo-1-feniletanol con ácido dicloroacético. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para facilitar el proceso de esterificación. Las condiciones de reacción a menudo incluyen la reflujo de los reactivos en un solvente inerte como diclorometano o cloroformo.
Métodos de producción industrial
A escala industrial, la producción de (R)-2-Cloro-2-oxo-1-feniletil dicloroacetato puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, son cruciales para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2-Cloro-2-oxo-1-feniletil dicloroacetato experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos cloro pueden ser sustituidos por otros nucleófilos, como aminas o tioles.
Hidrólisis: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir el alcohol correspondiente y ácido dicloroacético.
Reducción: El grupo carbonilo puede reducirse a un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos como aminas o tioles en presencia de una base como trietilamina.
Hidrólisis: Condiciones ácidas utilizando ácido clorhídrico o condiciones básicas utilizando hidróxido de sodio.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio en solventes anhidros como tetrahidrofurano.
Productos principales
Reacciones de sustitución: Derivados sustituidos con varios grupos funcionales.
Hidrólisis: (R)-2-cloro-2-oxo-1-feniletanol y ácido dicloroacético.
Reducción: (R)-2-cloro-1-feniletanol.
Aplicaciones Científicas De Investigación
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de varios derivados.
Biología: Investigado por sus efectos en el metabolismo celular y su potencial como modulador metabólico.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el tratamiento del cáncer debido a su capacidad para alterar el metabolismo de las células cancerosas
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción principal de (R)-2-Cloro-2-oxo-1-feniletil dicloroacetato implica la inhibición de la piruvato deshidrogenasa quinasa. Esta inhibición conduce a la activación del complejo de piruvato deshidrogenasa, lo que desplaza el metabolismo celular de la glucólisis a la fosforilación oxidativa. Este cambio metabólico puede reducir la proliferación de células cancerosas al disminuir su actividad glucolítica y aumentar el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos similares
Ácido dicloroacético: Un análogo más simple con efectos metabólicos similares.
Ácido tricloroacético: Otro ácido acético halogenado con diferente reactividad y aplicaciones.
Ácido cloroacético: Un análogo menos clorado con propiedades químicas distintas.
Singularidad
(R)-2-Cloro-2-oxo-1-feniletil dicloroacetato es único debido a sus características estructurales específicas, que confieren reactividad y actividad biológica distintas. La presencia del grupo fenilo y el centro quiral se suma a su complejidad y potencial para interacciones selectivas con objetivos biológicos.
Propiedades
Número CAS |
40512-60-5 |
|---|---|
Fórmula molecular |
C10H7Cl3O3 |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
[(1R)-2-oxo-1-phenylethyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H7Cl3O3/c11-10(12,13)9(15)16-8(6-14)7-4-2-1-3-5-7/h1-6,8H/t8-/m0/s1 |
Clave InChI |
GSWLFBVUQNAZTE-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C=O)OC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C=O)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


